6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3h)-one
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Overview
Description
6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxymethyl group, and a methyl group attached to the pyrimidine ring. Its chemical formula is C6H8N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methylpyrimidin-4(3H)-one
- 4-Hydroxy-2-methylpyrimidin-5(3H)-one
- 6-Hydroxy-2,4-dimethylpyrimidin-5(3H)-one
Uniqueness
6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
1850-97-1 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-3-5(10)7-4(2-9)8-6(3)11/h9H,2H2,1H3,(H2,7,8,10,11) |
InChI Key |
WSYBETKDEBLEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CO)O |
Origin of Product |
United States |
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